

A Technical Guide to Glycoursodeoxycholic Acid-d5: Suppliers, Purity, and Experimental Applications

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Compound of Interest

Compound Name: Glycoursodeoxycholic Acid-d5

Cat. No.: B15338675

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Glycoursodeoxycholic Acid-d5** (GUDCA-d5), a deuterated analog of the secondary bile acid Glycoursodeoxycholic Acid (GUDCA). This guide is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses. The following sections detail commercially available sources of GUDCA-d5, its purity specifications, and relevant experimental protocols for its application in metabolic research.

Supplier Information and Purity Specifications

Glycoursodeoxycholic Acid-d5 is available from several commercial suppliers. The purity of these standards is critical for accurate quantification in mass spectrometry-based assays. Below is a summary of supplier information and their stated purity specifications. Researchers should always refer to the lot-specific certificate of analysis (CoA) for the most accurate and detailed information.^{[1][2]}

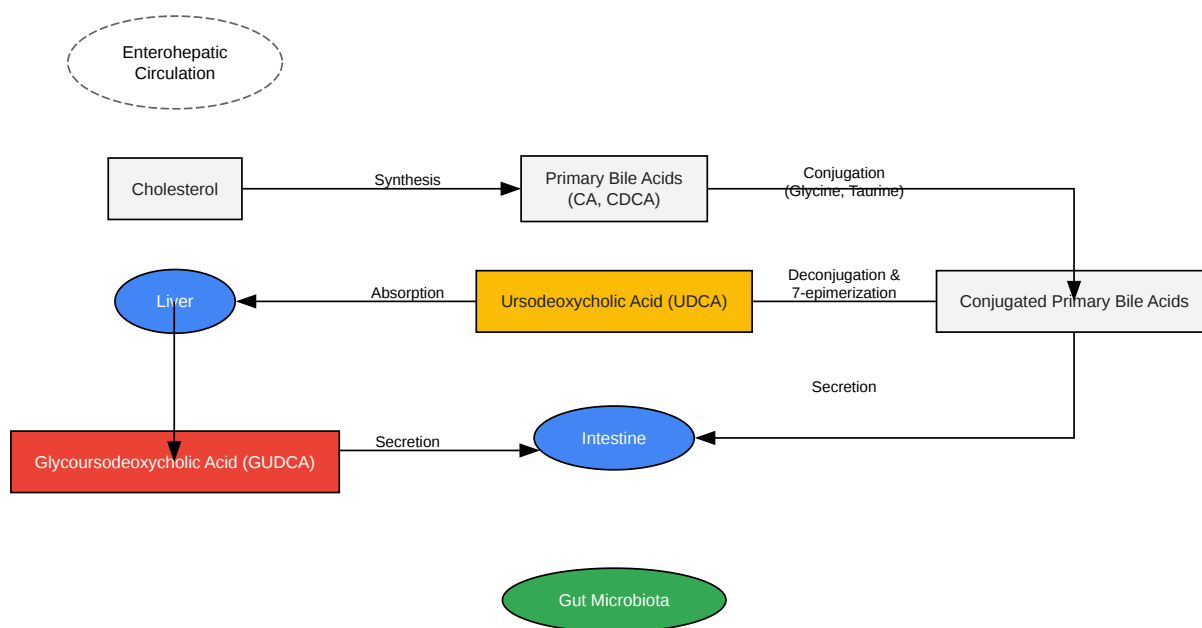
| Supplier | Catalog Number (Example) | Stated Purity | Additional Information |
|--------------------------------------|--------------------------|---|--|
| Clinivex | RCLS2L147582 | Information available on the Certificate of Analysis (CoA).[1] | Intended for laboratory and research use only.[1] |
| MedChemExpress | HY-W653947 | Purity and documentation available on the data sheet.[3] | Can be used as a tracer or internal standard for NMR, GC-MS, or LC-MS.[3] |
| Santa Cruz Biotechnology | sc-212015 | Lot-specific data is provided on the Certificate of Analysis. [2] | Stable labeled metabolite. |
| Pharmaffiliates | PA STI 045980 | High purity. | Appearance: Off-White Solid.[4] |
| Cayman Chemical | 37097 | ≥99% deuterated forms (d1-d4). | Intended for use as an internal standard for the quantification of GUDCA by GC- or LC-MS.[5] |
| Cambridge Isotope Laboratories, Inc. | DLM-9558-C | Chemical Purity 97%. | Provided as a solution in methanol.[6] |

Metabolic and Signaling Pathways of Glycoursodeoxycholic Acid

Glycoursodeoxycholic acid is a glycine-conjugated secondary bile acid formed in the liver from ursodeoxycholic acid (UDCA), which itself is a product of gut microbial metabolism.[7] GUDCA plays a significant role in various metabolic and signaling pathways, primarily through its interaction with the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[8][9]

Bile Acid Metabolism and Enterohepatic Circulation

The metabolic journey of GUDCA is intertwined with the enterohepatic circulation of bile acids. Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized from cholesterol in the liver and conjugated with glycine or taurine before being secreted into the bile.[10][11] In the intestine, gut bacteria deconjugate and dehydroxylate these primary bile acids to form secondary bile acids, including UDCA. UDCA is then absorbed and transported to the liver, where it can be conjugated with glycine to form GUDCA. This cycle is crucial for maintaining bile acid homeostasis and influencing various metabolic processes.[9]

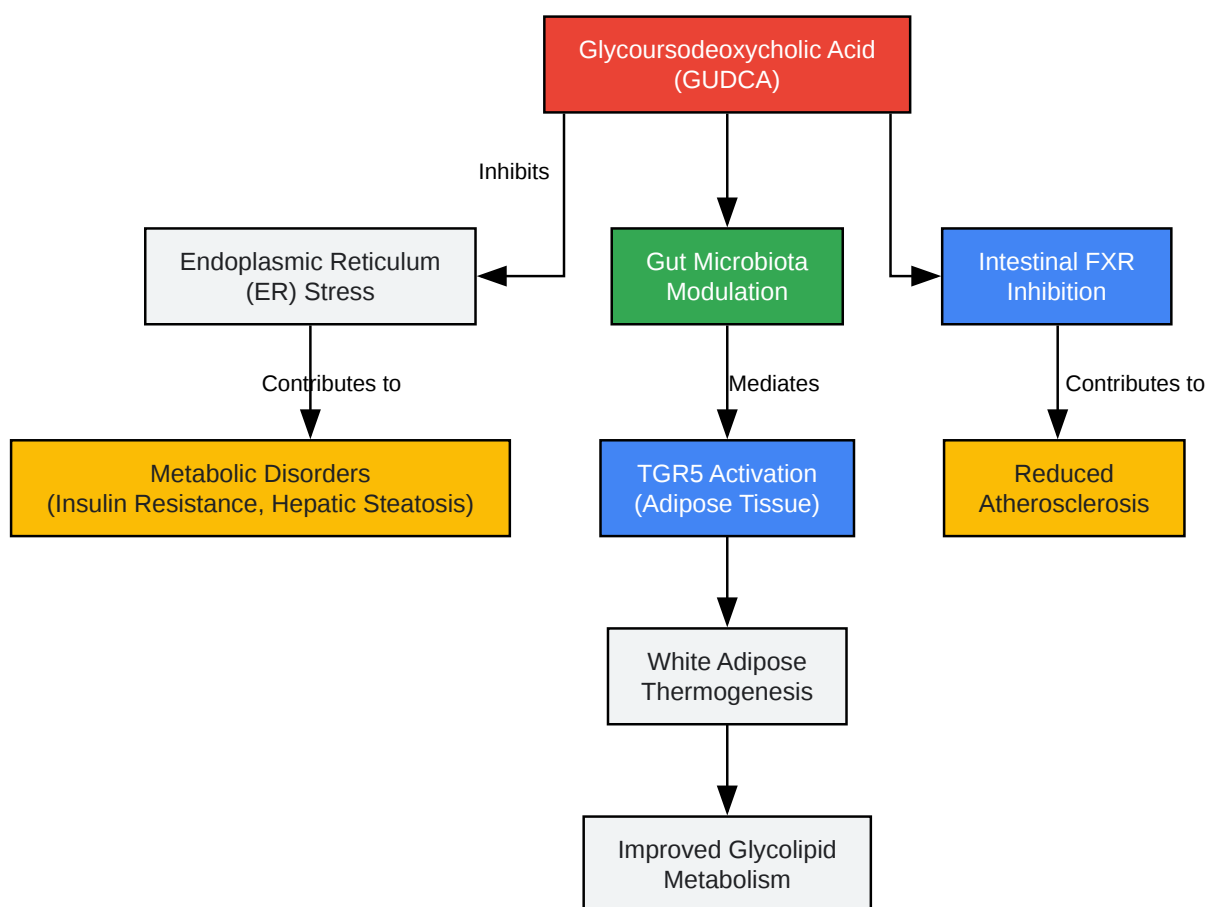


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Caption: Metabolic pathway of Glycoursodeoxycholic Acid formation.

Signaling Pathways in Metabolic Regulation

GUDCA influences metabolic health by modulating key signaling pathways. It has been shown to ameliorate diet-induced metabolic disorders by inhibiting endoplasmic reticulum (ER) stress. [10] Furthermore, GUDCA can regulate gut microbiota and alter bile acid metabolism, leading to the activation of the TGR5 receptor in adipose tissue.[8] This activation promotes white adipose tissue thermogenesis and improves glycolipid metabolism.[8] GUDCA has also been found to inhibit the intestinal FXR axis, which can contribute to the reduction of atherosclerosis. [8][12]



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Caption: Key signaling pathways modulated by Glycoursodeoxycholic Acid.

Experimental Protocols: Quantification of Bile Acids Using GUDCA-d5 as an Internal Standard

GUDCA-d5 is primarily used as an internal standard for the accurate quantification of endogenous GUDCA and other bile acids in biological matrices such as plasma, serum, and feces using liquid chromatography-tandem mass spectrometry (LC-MS/MS).^[13]^[14] The use of a stable isotope-labeled internal standard is crucial to correct for variations in sample preparation and matrix effects during analysis.^[15]

Sample Preparation and Extraction

A common procedure for extracting bile acids from plasma or serum involves protein precipitation followed by solid-phase extraction (SPE) or direct injection of the supernatant.^[14]^[16]

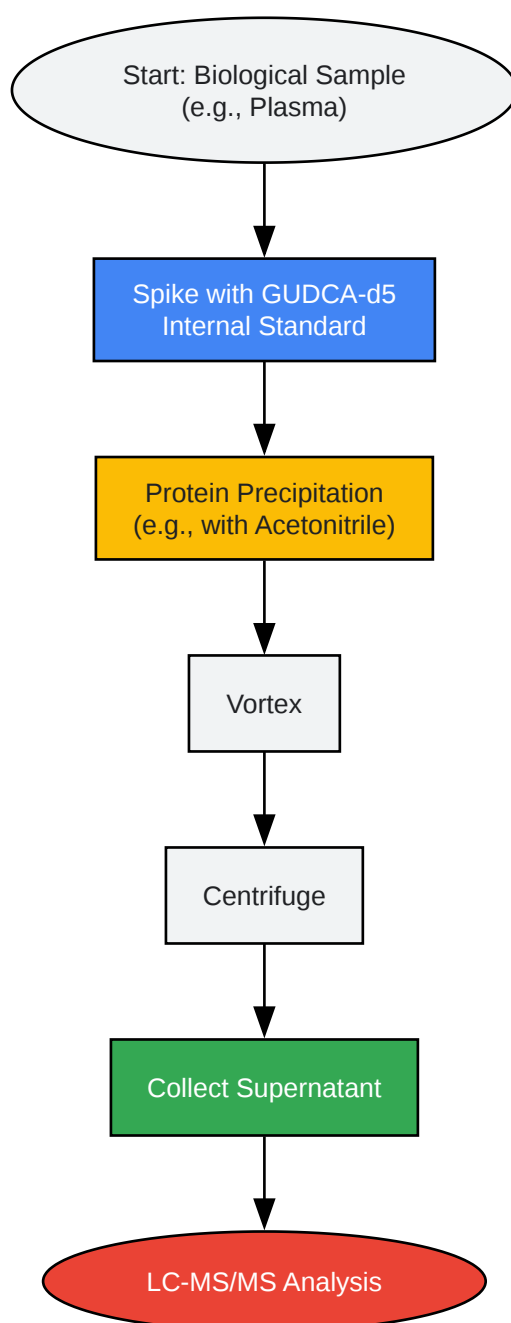
Materials:

- Biological matrix (e.g., plasma, serum)
- GUDCA-d5 internal standard solution (of known concentration)
- Acetonitrile (ACN), ice-cold
- Methanol (MeOH)
- Formic acid
- Water, LC-MS grade
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Procedure:

- Thaw biological samples on ice.
- In a microcentrifuge tube, add a known volume of the sample (e.g., 50 μ L of plasma).
- Spike the sample with a known amount of GUDCA-d5 internal standard solution.

- Add a protein precipitation agent, such as 3-4 volumes of ice-cold acetonitrile.
- Vortex the mixture thoroughly for 1-2 minutes.
- Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new tube for LC-MS/MS analysis. The supernatant may be evaporated to dryness and reconstituted in a suitable solvent for injection.



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